N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide
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Description
Thiophene-2-carboxamide derivatives are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “N-(2-methoxy-2-(o-tolyl)ethyl)” part of the name suggests that the compound has a methoxy group (-OCH3) and a tolyl group (a methyl-substituted phenyl group) attached to the same carbon atom, which is also attached to the thiophene ring.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.Chemical Reactions Analysis
Thiophenes can undergo various types of chemical reactions, including electrophilic and nucleophilic substitutions, as well as radical reactions . The specific reactions that “N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide” can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC).Future Directions
Research into thiophene derivatives and related compounds is ongoing, and these compounds are of interest in various fields, including medicinal chemistry and drug discovery . Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential applications.
properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-6-3-4-7-12(11)13(18-2)10-16-15(17)14-8-5-9-19-14/h3-9,13H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGFGALLKDHHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide |
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